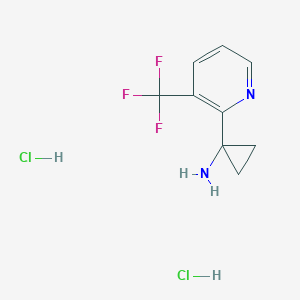

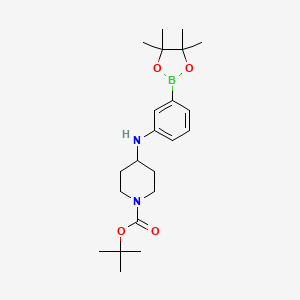

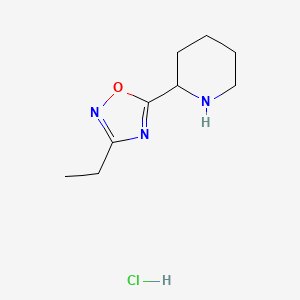

![molecular formula C25H23N5O2 B3101132 Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)- CAS No. 1384661-89-5](/img/structure/B3101132.png)

Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)-

説明

“Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)-” is a chemical compound with the molecular formula C25H23N5O2 . It’s a derivative of benzamide, which is the simplest amide derivative of benzoic acid .

Molecular Structure Analysis

The molecular structure of this compound isn’t available in the search results. Typically, the structure of a compound can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The specific chemical reactions involving this compound aren’t available in the search results. Benzamides can undergo a variety of chemical reactions, including condensation reactions and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound aren’t available in the search results. These properties can include things like melting point, boiling point, solubility, and chemical stability .科学的研究の応用

Antioxidant and Antibacterial Activities

Specific Scientific Field

Chemistry, Pharmacology

Comprehensive and Detailed Summary of the Application

Benzamides have been found to exhibit antioxidant and antibacterial activities. They have been synthesized from various benzoic acid and amine derivatives, and their antioxidant activity has been determined by total antioxidant, free radical scavenging, and metal chelating activity tests .

Detailed Description of the Methods of Application or Experimental Procedures

The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

Thorough Summary of the Results or Outcomes Obtained

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Synthesis of Drug Candidates

Comprehensive and Detailed Summary of the Application

N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates. It has been synthesized in a continuous flow microreactor system . Triazole, a component of the compound, is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Detailed Description of the Methods of Application or Experimental Procedures

A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters .

Thorough Summary of the Results or Outcomes Obtained

The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

Anticancer Agents

Comprehensive and Detailed Summary of the Application

1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines .

Detailed Description of the Methods of Application or Experimental Procedures

Nineteen novel 1,2,4-triazole derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

Thorough Summary of the Results or Outcomes Obtained

Some of the synthesized compounds showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Antimicrobial Activities

Comprehensive and Detailed Summary of the Application

Some new 1,2,4-triazole derivatives have shown good antimicrobial activities against test microorganisms .

Detailed Description of the Methods of Application or Experimental Procedures

The 1,2,4-triazole derivatives were synthesized and their antimicrobial activities were evaluated .

Thorough Summary of the Results or Outcomes Obtained

Good antimicrobial activities were found for some of the synthesized compounds .

Leukemia Treatment

Detailed Description of the Methods of Application or Experimental Procedures

Imatinib has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) .

Thorough Summary of the Results or Outcomes Obtained

The crystal structure of the freebase Imatinib which precipitated from a 1:10 mixture with arginine was presented . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups .

Anti-Inflammatory and Analgesic Activities

Detailed Description of the Methods of Application or Experimental Procedures

The compounds were synthesized and their anti-inflammatory and analgesic activities were evaluated .

Thorough Summary of the Results or Outcomes Obtained

The compounds showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-methyl-N-[3-[[[4-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]amino]methyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2/c1-16-6-8-21(9-7-16)25(32)28-22-5-3-4-18(14-22)15-26-24(31)20-12-10-19(11-13-20)23-27-17(2)29-30-23/h3-14H,15H2,1-2H3,(H,26,31)(H,28,32)(H,27,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXWBXDZNARQFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=NNC(=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

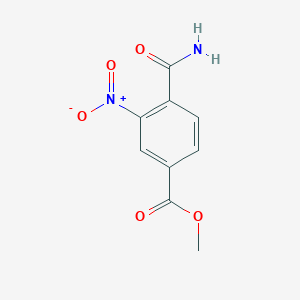

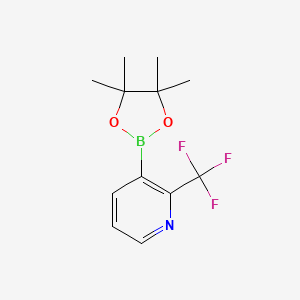

![6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B3101072.png)

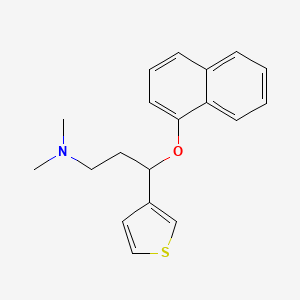

![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B3101087.png)

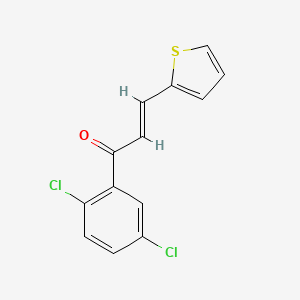

![2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B3101100.png)